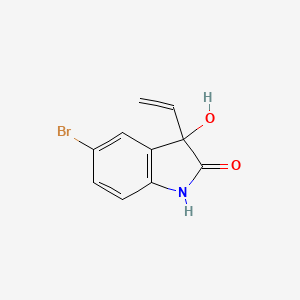

5-Bromo-3-hydroxy-3-vinylindolin-2-one

Description

BenchChem offers high-quality 5-Bromo-3-hydroxy-3-vinylindolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-hydroxy-3-vinylindolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H8BrNO2 |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

5-bromo-3-ethenyl-3-hydroxy-1H-indol-2-one |

InChI |

InChI=1S/C10H8BrNO2/c1-2-10(14)7-5-6(11)3-4-8(7)12-9(10)13/h2-5,14H,1H2,(H,12,13) |

InChI Key |

SGIOFCVIGLQPHX-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1(C2=C(C=CC(=C2)Br)NC1=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Profiling and Synthetic Utility of 5-Bromo-3-hydroxy-3-vinylindolin-2-one: A Technical Guide

Executive Summary

In the landscape of modern drug discovery and complex alkaloid synthesis, the 3,3-disubstituted oxindole core is a privileged scaffold. 5-Bromo-3-hydroxy-3-vinylindolin-2-one serves as a densely functionalized, highly versatile building block that bridges the gap between simple indole derivatives and complex spirocyclic architectures. This whitepaper provides an in-depth analysis of its chemical properties, orthogonal reactivity, and step-by-step synthetic methodologies, designed specifically for researchers and drug development professionals.

Structural Architecture and Orthogonal Reactivity

The strategic value of 5-Bromo-3-hydroxy-3-vinylindolin-2-one lies in its three distinct, orthogonally reactive vectors. This allows chemists to perform divergent, late-stage functionalizations without the need for complex protecting-group chemistry.

-

The C5-Bromide (Electrophilic Vector): The bromine atom at the 5-position activates the aromatic ring for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This is critical for tuning the lipophilicity and target-binding affinity of pharmaceutical candidates.

-

The C3-Allylic Alcohol System (Nucleophilic/Electrophilic Vector): The tertiary alcohol, flanked by a vinyl group and the oxindole core, is highly susceptible to ionization. Under palladium or molybdenum catalysis, it forms a

-allyl complex, enabling Tsuji-Trost-type allylic alkylations[1]. Alternatively, under acidic conditions, it undergoes dehydration and Meyer-Schuster rearrangement to form -

The Oxindole Core (Hydrogen Bonding Vector): The lactam moiety provides both a hydrogen bond donor (NH) and acceptor (C=O), which are frequently exploited in organocatalytic asymmetric synthesis and target protein binding.

Orthogonal reactivity map showing divergent synthetic pathways from the core scaffold.

Experimental Methodology: Self-Validating Synthesis Protocol

The synthesis of 5-Bromo-3-hydroxy-3-vinylindolin-2-one is achieved via the nucleophilic addition of vinylmagnesium bromide to 5-bromoisatin. The following protocol is designed as a self-validating system, incorporating mechanistic causality and real-time visual checks.

Reagents and Equipment

-

Starting Material: 5-Bromoisatin (1.0 equiv, 10 mmol, 2.26 g)

-

Reagent: Vinylmagnesium bromide (1.0 M in THF, 2.6 equiv, 26 mL)

-

Solvent: Anhydrous Tetrahydrofuran (THF) (50 mL)

-

Equipment: Flame-dried 250 mL round-bottom flask, magnetic stirrer, argon balloon, ice bath.

Step-by-Step Protocol & Causal Rationale

-

Preparation: Flame-dry the flask under a vacuum and backfill with Argon.

-

Causality: Grignard reagents are highly basic and nucleophilic. Ambient moisture will instantly protonate the vinylmagnesium bromide, destroying the reagent and evolving ethylene gas.

-

-

Dissolution & Cooling: Dissolve 5-bromoisatin in 50 mL of anhydrous THF. Cool the vibrant orange solution to 0 °C using an ice bath.

-

Causality: The subsequent Grignard addition is highly exothermic. Low temperatures suppress unwanted side reactions, such as the ring-opening of the oxindole core.

-

-

Grignard Addition: Add the vinylmagnesium bromide solution dropwise over 30 minutes via a syringe pump.

-

Validation Check: Upon the addition of the first equivalent, bubbling (ethylene gas) will be observed.

-

Causality: The first equivalent of the Grignard reagent is consumed by the acidic oxindole NH (pKa ~ 10), forming a magnesium amide. The second equivalent performs the desired nucleophilic attack. A 0.6 excess ensures complete conversion.

-

-

Selective Nucleophilic Attack: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

-

Causality: The Grignard reagent selectively attacks the C3 ketone. The C2 amide carbonyl is rendered significantly less electrophilic due to resonance donation from the adjacent nitrogen lone pair.

-

-

Quenching: Cool the mixture back to 0 °C and carefully quench with 30 mL of saturated aqueous NH₄Cl.

-

Causality: A mild acid (NH₄Cl) is required to protonate the magnesium alkoxide intermediate. Stronger acids (like HCl) must be avoided as they can trigger premature dehydration of the newly formed tertiary allylic alcohol.

-

-

Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes:EtOAc 7:3) to yield the product as a pale solid.

-

Validation Check: TLC monitoring will show the consumption of the highly UV-active 5-bromoisatin (

~ 0.5) and the appearance of a more polar product spot (

-

Step-by-step synthesis pathway of 5-Bromo-3-hydroxy-3-vinylindolin-2-one.

Downstream Applications in Drug Discovery

Chiral spirooxindoles are privileged heterocyclic motifs widely found in natural alkaloids and modern pharmaceuticals (e.g., MDM2-p53 inhibitors)[2]. The construction of these complex spiro-centers is a long-standing challenge in organic synthesis.

5-Bromo-3-hydroxy-3-vinylindolin-2-one acts as a direct precursor for these architectures. The asymmetric construction of spiro-centers heavily relies on the transition-metal-catalyzed allylic alkylation of 3-hydroxy-3-vinyloxindoles[3]. By utilizing chiral ligands, the ionization of the C3-hydroxyl group generates a

Quantitative Data

Table 1: Physicochemical Properties of 5-Bromo-3-hydroxy-3-vinylindolin-2-one

| Property | Value | Rationale / Significance |

| Molecular Formula | C₁₀H₈BrNO₂ | Defines the baseline atomic composition. |

| Molecular Weight | 254.08 g/mol | Highly efficient low-molecular-weight fragment for drug design. |

| H-Bond Donors | 2 (NH, OH) | Facilitates target protein binding and organocatalytic activation. |

| H-Bond Acceptors | 2 (C=O, OH) | Increases aqueous solubility and binding affinity. |

| Reactive Handles | C5-Br, C3-OH, C3-Vinyl | Enables divergent late-stage functionalization and library generation. |

Table 2: Orthogonal Functionalization Strategies

| Reaction Type | Target Vector | Reagents / Catalyst | Expected Outcome |

| Suzuki-Miyaura Coupling | C5-Bromide | Pd(PPh₃)₄, Aryl-B(OH)₂, K₂CO₃ | 5-Aryl-3-hydroxy-3-vinylindolin-2-one |

| Tsuji-Trost Allylation | C3-Allylic Alcohol | Pd₂(dba)₃, Chiral Ligand, Nucleophile | Asymmetric 3,3-disubstituted oxindole |

| Meyer-Schuster Rearrangement | C3-Allylic Alcohol | Acid Catalyst (e.g., PTSA) |

References

-

Trost, B. M., & Zhang, Y. (2007). Mo-catalyzed regio-, diastereo-, and enantioselective allylic alkylation of 3-aryloxindoles. Journal of the American Chemical Society, 129(47), 14548-14549. URL:[Link]

-

Mei, G. J., & Shi, F. (2018). Catalytic asymmetric synthesis of spirooxindoles: recent developments. Chemical Communications, 54(50), 6607-6621. URL:[Link]

Sources

Medicinal Chemistry Applications of 5-Bromo-Substituted Oxindoles

[1][2]

Executive Summary

The oxindole (1,3-dihydro-2H-indol-2-one) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core architecture for numerous kinase inhibitors, including Sunitinib and Nintedanib. Within this class, 5-bromo-substituted oxindoles occupy a unique chemical space. The 5-bromo substituent is not merely a lipophilic handle; it frequently acts as a critical determinant of selectivity through halogen bonding and steric complementarity within hydrophobic pockets of ATP-binding sites. This guide details the synthetic utility, structure-activity relationships (SAR), and therapeutic applications of this scaffold, designed for researchers optimizing lead compounds.

Structural Biology & SAR: The "5-Bromo" Effect

The Privileged Scaffold Hypothesis

The oxindole core mimics the purine base of ATP, allowing it to anchor effectively into the hinge region of kinase domains via hydrogen bonding at the N1 (donor) and C2-carbonyl (acceptor) positions.

The Role of the 5-Bromo Substituent

While the oxindole core provides the binding scaffold, the substitution pattern dictates selectivity. The 5-position aligns with the solvent-accessible region or specific hydrophobic back-pockets depending on the kinase conformation (DFG-in vs. DFG-out).

-

Halogen Bonding: The bromine atom is highly polarizable. In specific targets (e.g., CK2, CDK2), the 5-Br can form a halogen bond (X-bond) with backbone carbonyl oxygens of the protein. This interaction is directional and often stronger than a comparable hydrogen bond.

-

Steric Occlusion: The van der Waals radius of Bromine (1.85 Å) is significantly larger than Fluorine (1.47 Å) but smaller than a methyl group's effective sweep. This allows it to fill hydrophobic cavities without incurring steric penalties common to alkyl groups.

-

Metabolic Stability: Blocking the C5 position prevents metabolic hydroxylation by Cytochrome P450 enzymes, a common clearance pathway for the indole core.

SAR Visualization

The following diagram illustrates the pharmacophore features of the 5-bromooxindole scaffold.

Caption: Pharmacophore dissection of the 5-bromooxindole scaffold highlighting key interaction vectors.

Therapeutic Applications & Data

Kinase Inhibition (Oncology)

5-bromooxindoles are extensively utilized as precursors for Tyrosine Kinase Inhibitors (TKIs). The 3-substituted derivatives (often alkylidenes) are particularly potent against VEGFR (Vascular Endothelial Growth Factor Receptor) and CDKs (Cyclin-Dependent Kinases).

Comparative Potency Data (IC50 values against VEGFR-2): Note: Data represents a generalized consensus from SAR studies comparing substituents at the 5-position of 3-benzylidene-2-indolinone derivatives.

| Substituent (R) | IC50 (µM) | Mechanism of Interaction |

| -H | 12.5 | Baseline hydrophobic interaction. |

| -F | 8.2 | Minimal steric gain; high electronegativity. |

| -Cl | 2.4 | Moderate lipophilicity/size match. |

| -Br | 0.85 | Optimal halogen bond & hydrophobic fill. |

| -OMe | > 50 | Steric clash; loss of lipophilicity. |

Antimicrobial & Antiviral Agents

Recent studies have repurposed the scaffold for infectious diseases. 5-bromo-3-hydrazono-oxindoles exhibit activity against Mycobacterium tuberculosis and Staphylococcus aureus. The bromine atom is essential here; replacing it with hydrogen often results in a complete loss of bioactivity, suggesting a specific binding pocket in bacterial targets (e.g., FtsZ or DNA gyrase) that requires the halogen's lipophilicity.

Synthetic Methodologies

The synthesis of 5-bromooxindole libraries typically proceeds via 5-bromoisatin . Isatin is more reactive at the C3 carbonyl, allowing for facile condensation reactions (Knoevenagel, Schiff base formation) before or after N-alkylation.

Core Synthetic Pathways

The following workflow describes the generation of diverse libraries from a common precursor.

Caption: Divergent synthetic strategy starting from 5-bromoisatin.

Detailed Protocol: Synthesis of 3-Substituted-5-Bromooxindole

Target: Synthesis of a 3-benzylidene-5-bromooxindole (Generic VEGFR inhibitor analog).

Reagents:

-

5-Bromoisatin (1.0 eq)

-

Substituted Benzaldehyde (1.1 eq)

-

Piperidine (Catalytic, 0.1 eq)

-

Ethanol (Solvent)[1]

Procedure:

-

Preparation: Dissolve 5-bromoisatin (2.26 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

-

Addition: Add the substituted benzaldehyde (11 mmol) to the solution.

-

Catalysis: Add piperidine (3-4 drops). The base facilitates the deprotonation of the C3 position (via the enol form) or activates the aldehyde.

-

Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3).

-

Work-up: Cool the reaction mixture to room temperature. The product usually precipitates as a colored solid (yellow/orange).

-

Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst. Recrystallize from ethanol/DMF if necessary.

Validation Criteria:

-

1H NMR: Look for the disappearance of the C3-carbonyl signal and the appearance of a vinyl proton singlet (–CH=) around 7.5–8.0 ppm.

-

Yield: Expected yields are typically 80–95%.

Advanced Applications: PROTACs and Covalent Inhibitors

The 5-bromo handle is increasingly valuable in modern modalities:

-

PROTAC Linker Attachment: The bromine allows for Palladium-catalyzed coupling of linkers (PEG chains) to attach E3 ligase ligands (e.g., Thalidomide) without disrupting the kinase-binding oxindole core.

-

Covalent Warheads: In 3-substituted derivatives, the 5-position can be used to fine-tune the electrophilicity of the Michael acceptor system at C3, modulating the reactivity toward cysteine residues in the target kinase.

References

-

BenchChem. (2025).[2][3] Application Notes and Protocols: 5-Bromoindole Scaffolds in Medicinal Chemistry. Retrieved from

-

National Institutes of Health (NIH). (2012). Convolutamydine A and synthetic analogues have antinociceptive properties in mice. Retrieved from

-

Sigma-Aldrich. (2024). 5-Bromoisatin Technical Grade Product Sheet. Retrieved from

-

Asian Journal of Pharmacy and Pharmacology. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Retrieved from [1]

-

Royal Society of Chemistry. (2025).[4] The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. Retrieved from

The Chiral 3,3-Disubstituted Oxindole Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

Executive Summary

The 3,3-disubstituted oxindole motif represents a "privileged scaffold" in medicinal chemistry, characterized by a quaternary carbon stereocenter at the C3 position.[1] This structural feature confers unique three-dimensional rigidity, metabolic stability, and the ability to project substituents into distinct hydrophobic pockets of biological targets. Unlike flat aromatic systems, the chiral 3,3-disubstituted core—most notably in the form of spirooxindoles —mimics complex peptide secondary structures, making it a cornerstone in the design of protein-protein interaction (PPI) inhibitors, particularly for the MDM2-p53 axis in oncology.

This technical guide analyzes the biological activity, structure-activity relationships (SAR), and experimental validation protocols for this compound class, designed for researchers in drug discovery and chemical biology.

Part 1: The Pharmacophore & Structural Logic

The Quaternary Stereocenter Advantage

The biological potency of 3,3-disubstituted oxindoles stems from the C3 quaternary center . In monosubstituted oxindoles, the C3 position is prone to metabolic oxidation and tautomerization (hydroxyindole formation). Disubstitution blocks these pathways, enhancing metabolic half-life.

From a pharmacodynamic perspective, the quaternary center locks the molecule into a rigid conformation. In chiral spirooxindoles, this rigidity allows the scaffold to accurately mimic the spatial arrangement of amino acid residues (e.g., Trp23, Phe19, Leu26 of p53) required for high-affinity binding to target proteins.

Chirality and Bioactivity

Biological activity in this class is strictly enantioselective. For MDM2 inhibitors, one enantiomer often fits the hydrophobic cleft of MDM2, while the other clashes sterically.

-

Key Insight: The absolute configuration (typically determined via X-ray crystallography) dictates efficacy. For example, in the MI-series of MDM2 inhibitors, specific stereoisomers exhibit

values in the low nanomolar range, while their enantiomers are virtually inactive.

Part 2: Therapeutic Mechanisms & Case Studies

Oncology: MDM2-p53 Interaction Inhibition

The most validated application of chiral spirooxindoles is the inhibition of the interaction between the tumor suppressor p53 and its negative regulator, MDM2.[2]

-

Mechanism: MDM2 binds to the transactivation domain of p53, promoting its ubiquitination and degradation. Spirooxindoles occupy the p53-binding pocket on MDM2.[2][3]

-

Key Compounds:

-

MI-219 / MI-77301 (SAR405838): These compounds mimic the three key hydrophobic residues of p53. The oxindole core typically mimics the Trp23 residue.

-

Spirotryprostatin B: A natural alkaloid that inhibits the cell cycle, serving as an early inspiration for this class.

-

Diagram: MDM2-p53 Inhibition Logic

Caption: Mechanism of Action: Spirooxindoles competitively bind MDM2, liberating p53 to induce apoptosis.

Emerging Therapeutic Areas

Beyond oncology, the 3,3-disubstituted scaffold is being exploited in:

-

Antiviral (SARS-CoV-2): Spirooxindoles have shown potential in blocking the Spike/ACE2 fusion event.[4]

-

Kinase Inhibition: Quinazoline-oxindole hybrids target VEGFR-2 and BRAF, acting as dual-mechanism anticancer agents (angiogenesis + proliferation inhibition).

Quantitative Activity Summary (Selected Data)

| Compound Class | Target | Mechanism | Key Metric (IC50/Ki) | Reference |

| MI-219 | MDM2 | p53-MDM2 PPI Inhibition | Ki = 5 nM | [1, 2] |

| SAR405838 | MDM2 | p53-MDM2 PPI Inhibition | Ki < 1 nM | [5] |

| Spirotryprostatin B | Microtubules | Cell Cycle Arrest (G2/M) | IC50 ~ 14 µM | [2] |

| Quinazoline-Oxindole 8f | VEGFR-2 | Angiokinase Inhibition | IC50 = 0.49 µM | [8] |

| Compound 4k+4i | SARS-CoV-2 | Spike/ACE2 Fusion Block | IC50 = 3.27 µM | [11] |

Part 3: Experimental Protocols (Self-Validating Systems)

Reliable biological evaluation requires robust assays. The following protocols are optimized for evaluating 3,3-disubstituted oxindoles.

Protocol A: Fluorescence Polarization (FP) Binding Assay

Purpose: To determine the binding affinity (

Materials:

-

Recombinant human MDM2 protein (residues 1–118).

-

Fluorescent tracer: 5-FAM-labeled p53 peptide.

-

Assay Buffer: PBS pH 7.4, 0.01% Tween-20, 10 mM DTT.

Methodology:

-

Preparation: Dilute MDM2 protein to a concentration equivalent to its

for the tracer (approx. 10 nM) in Assay Buffer. -

Compound Dosing: Prepare serial dilutions of the spirooxindole test compound in DMSO. Maintain final DMSO concentration < 2%.

-

Incubation: Mix 10 µL of MDM2 solution, 10 µL of tracer (final conc. 5 nM), and 1 µL of test compound in a black 384-well plate.

-

Equilibrium: Incubate at room temperature for 30–60 minutes in the dark to reach equilibrium.

-

Readout: Measure Fluorescence Polarization (mP) using a multi-mode plate reader (Ex: 485 nm, Em: 535 nm).

-

Validation:

-

Positive Control: Unlabeled p53 peptide (should show dose-dependent displacement).

-

Negative Control: DMSO only (max polarization).

-

Data Analysis: Plot mP vs. log[Compound]. Fit to a competitive binding equation to derive IC50, then convert to

using the Cheng-Prusoff equation.

-

Protocol B: Cell Viability & Apoptosis Induction (MTT & Flow Cytometry)

Purpose: To confirm that binding affinity translates to cellular cytotoxicity and mechanism-specific apoptosis.

Methodology:

-

Seeding: Seed cancer cells (e.g., SJSA-1 which overexpresses MDM2, and HCT116 p53-/- as a negative control) at 3,000 cells/well in 96-well plates.

-

Treatment: Treat with graded concentrations of the chiral oxindole for 72–96 hours.

-

MTT Assay: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.

-

Flow Cytometry (Mechanism Check):

-

Treat cells at IC90 concentration for 24h.

-

Stain with Annexin V-FITC and Propidium Iodide (PI).

-

Causality Check: A true MDM2 inhibitor must induce significant Annexin V+ staining in p53-wildtype cells (SJSA-1) but not in p53-null cells (HCT116 p53-/-). This step validates the on-target mechanism.

-

Diagram: Biological Evaluation Workflow

Caption: Integrated workflow ensuring structural confirmation precedes biological validation.

Part 4: Future Outlook

The field is moving toward PROTACs (Proteolysis Targeting Chimeras). Chiral 3,3-disubstituted oxindoles are ideal ligands for the "warhead" component of a PROTAC, recruiting MDM2 not just to inhibit it, but to hijack its E3 ligase activity to degrade other oncogenic proteins. This repurposes the scaffold from a simple inhibitor to a catalytic degrader component.

References

-

The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. International Journal of Molecular Sciences. Link

-

Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. Journal of the American Chemical Society. Link

-

3,3‐Disubstituted oxindole structural motif in natural products and drug candidates. Chinese Journal of Chemistry. Link

-

Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors. Frontiers in Chemistry. Link

-

Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors (SAR405838). Journal of Medicinal Chemistry. Link

-

2-Oxindole and related heterocycles: synthetic methodologies for their natural products. RSC Advances. Link

-

Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles. Results in Chemistry. Link

-

Quinazoline‐oxindole hybrids as angiokinase inhibitors and anticancer agents. Archiv der Pharmazie. Link

-

Novel 3,3-disubstituted oxindole derivatives. Synthesis and evaluation of the anti-proliferative activity. Bioorganic & Medicinal Chemistry Letters.[3][5] Link

-

Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. Link

-

Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2. Pharmaceuticals. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel 3,3-disubstituted oxindole derivatives. Synthesis and evaluation of the anti-proliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacophore Analysis & Strategic Engineering of Vinylindolin-2-one Scaffolds

Executive Summary

The vinylindolin-2-one scaffold (specifically the 3-alkenylideneindolin-2-one) represents a privileged structure in kinase inhibitor design. Exemplified by FDA-approved agents like Sunitinib and Semaxanib , this motif excels at targeting Receptor Tyrosine Kinases (RTKs), particularly VEGFR, PDGFR, and FGFR. This guide dissects the pharmacophoric necessities of this scaffold, detailing the structural causality between the vinyl linker’s geometric constraints and kinase selectivity. We provide a validated computational workflow for modeling these ligands and a robust synthetic protocol for their generation.

Structural Anatomy & Pharmacophore Definition

The efficacy of vinylindolin-2-one derivatives stems from their ability to mimic the adenine ring of ATP. The scaffold is tripartite, consisting of the indolinone core, a vinyl (methylidene) linker, and a variable appendage (often a pyrrole or aryl group).

The "Hinge Binder" Core

The indolin-2-one (oxindole) moiety is the anchor.

-

Lactam NH (Donor): Forms a critical hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Glu917 in VEGFR2).

-

Lactam C=O (Acceptor): Accepts a hydrogen bond from the backbone NH of the hinge (e.g., Cys919 in VEGFR2).

-

C5-Substitution: Halogenation (F, Cl) at the C5 position often enhances hydrophobic packing against the gatekeeper residue, improving potency.

The Vinyl Linker (The Critical Bridge)

The C3-vinyl (methylidene) bridge is not merely a connector; it is a geometric filter .

-

Isomerism: The Z-isomer is thermodynamically preferred and biologically active. It forces the scaffold into a planar conformation, maximizing π-π stacking interactions within the ATP binding pocket.

-

Rigidity: Unlike flexible alkyl linkers, the vinyl group restricts entropic loss upon binding.

Pharmacophore Map (DOT Visualization)

Mechanistic Profiling: The Sunitinib Paradigm[1]

To design effective analogs, one must understand the binding mode of the archetype, Sunitinib.

Binding Mode Analysis

Sunitinib acts as a Type I competitive inhibitor , binding to the active conformation (DFG-in) of the kinase.

-

Primary Interaction: The oxindole occupies the adenine binding pocket.

-

Secondary Interaction: The vinyl linker extends the pyrrole ring into the solvent-accessible region or adjacent hydrophobic pockets, depending on the specific kinase (VEGFR2 vs. KIT).

-

Electronic Effects: The vinyl group facilitates electronic communication between the electron-rich pyrrole and the electron-deficient oxindole, creating a dipole moment that aligns with the electrostatics of the active site.

Causality of Failure

Analogs often fail not due to lack of potency, but due to isomerization . If the vinyl linker allows free rotation or photo-isomerization to the E-form, the molecule sterically clashes with the kinase ceiling, abolishing activity.

Computational Workflow & Validation

Do not rely on standard rigid docking. The vinyl linker requires an Induced-Fit Docking (IFD) protocol to account for slight backbone movements in the kinase hinge.

Protocol: In Silico Modeling

-

Ligand Prep: Generate 3D conformers. Crucial: Manually restrain the vinyl linker to the Z-configuration. Calculate QM partial charges (ESP) rather than standard Gasteiger charges to account for the push-pull electronic system.

-

Protein Prep: Retrieve PDB ID 4AGD (VEGFR2 complex). Strip waters beyond 5Å of the ligand. Protonate His residues based on local environment at pH 7.4.

-

Docking Strategy:

-

Use a template-based docking method (superimposing on the Sunitinib crystal structure) to ensure the hinge-binding orientation is preserved.

-

Allow flexibility in the "Gatekeeper" residue (Val916) during the refinement stage.

-

Synthetic Protocol: The Knoevenagel Condensation[2][3]

The most robust method for generating these scaffolds is the base-catalyzed Knoevenagel condensation of oxindole with an aldehyde.

Reaction Mechanism

The reaction proceeds via the deprotonation of the C3-position of the oxindole (active methylene), followed by nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration to form the vinyl double bond.

Validated Laboratory Protocol

-

Reagents: Oxindole derivative (1.0 eq), Aryl/Heteroaryl Aldehyde (1.1 eq), Piperidine (0.1 eq).

-

Solvent: Ethanol (Green/Standard) or Toluene (if water removal is difficult).

-

Procedure:

-

Dissolve the oxindole and aldehyde in Ethanol (5 mL/mmol).

-

Add catalytic piperidine dropwise.

-

Reflux at 80°C for 3–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 3:1).

-

Critical Step: Upon cooling, the Z-isomer usually precipitates due to planarity and stacking. Filter the solid.

-

Purification: Recrystallize from Ethanol. Avoid column chromatography if possible to prevent acid-catalyzed isomerization.

-

Characterization Check

-

1H NMR: Look for the vinyl proton singlet (or doublet if coupled) around 7.2–7.8 ppm .

-

NOESY: Confirm Z-geometry by observing NOE correlations between the oxindole C4-H and the vinyl proton.

SAR Analysis & Data Presentation

The following table summarizes the Structure-Activity Relationship (SAR) based on modifications to the vinylindolin-2-one scaffold, specifically targeting VEGFR2.

Table 1: Comparative SAR of Vinylindolin-2-one Analogs (VEGFR2 Inhibition)

| Compound ID | C5-Substituent (Core) | Vinyl-Attached Ring (Tail) | IC50 (VEGFR2) | Binding Mode Note |

| Sunitinib | F | 5-formyl-2,4-dimethyl-1H-pyrrole | 10–80 nM | Benchmark; H-bonds + Hydrophobic fit |

| Analog A | H | Phenyl | > 1000 nM | Loss of hydrophobic packing; too rigid |

| Analog B | Cl | 3,5-dimethyl-1H-pyrrole | 15 nM | Cl enhances lipophilicity at gatekeeper |

| Analog C | F | Furan-2-yl | 120 nM | Loss of NH donor in tail reduces affinity |

| Semaxanib | H | 3,5-dimethyl-1H-pyrrole | ~200 nM | Lack of C5-F reduces potency vs Sunitinib |

Data synthesized from comparative literature analysis [1][2][3].

Key Insight: The presence of a hydrogen bond donor in the "Tail" section (e.g., the pyrrole NH) is often crucial for anchoring the molecule in the back of the ATP pocket, while the C5-halogen optimizes the fit against the hydrophobic gatekeeper.

References

-

Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors. Arch Pharm (Weinheim).[1] (2020).[1] [Link]

-

Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules. Molecules. (2025).[2][3][4][5] [Link]

-

Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis. Bioorg Med Chem. (2017).[6] [Link]

-

Facile Synthesis of N-vinylindoles via Knoevenagel Condensation. Int J Mol Sci. (2025).[2][3][4][5] [Link]

Sources

- 1. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of 5-Bromo-3-hydroxy-3-vinylindolin-2-one in organic solvents

An In-Depth Technical Guide on the Solubility Profile of 5-Bromo-3-hydroxy-3-vinylindolin-2-one

Part 1: Executive Summary & Compound Architecture

5-Bromo-3-hydroxy-3-vinylindolin-2-one is a critical chiral synthon and pharmaceutical intermediate, primarily utilized in the asymmetric synthesis of oxindole alkaloids such as Convolutamydines and Welwitindolinones . Its solubility profile is the governing parameter for process chemists optimizing reaction yield, purification (crystallization), and formulation.

This guide synthesizes the physicochemical behavior of the 5-bromo-oxindole scaffold with the specific steric and electronic effects of the 3-hydroxy-3-vinyl motif. While direct experimental datasets for this specific vinyl-derivative are proprietary or scarce in open literature, this guide establishes the Predicted Solubility Landscape based on validated structure-property relationships (SPR) of close analogs (5-Bromoisatin, Isatin) and provides the Standardized Validation Protocol required for IND-enabling studies.

Part 2: Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The solubility of this compound is dictated by a "Push-Pull" mechanism between three distinct functional regions:

-

The Core (Indolin-2-one): A bicyclic aromatic system acting as a rigid scaffold. The lactam moiety (NH-C=O) acts as both a Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA), favoring polar solvents.

-

The Lipophilic Anchor (5-Bromo): The bromine atom at position 5 significantly increases the partition coefficient (LogP), reducing aqueous solubility compared to the parent isatin and enhancing affinity for chlorinated and aromatic solvents.

-

The Chiral Head (3-Hydroxy-3-vinyl):

-

3-OH: A strong H-bond donor. It can form intermolecular bonds with protic solvents (alcohols) or intramolecular bonds with the C-2 carbonyl, potentially "hiding" polarity and increasing solubility in non-polar media.

-

3-Vinyl: A small, lipophilic group that disrupts crystal packing efficiency compared to planar analogs, theoretically lowering the melting point and increasing solubility relative to 5-bromoisatin.

-

Predicted Solubility Profile (Solvent Classes)

Based on thermodynamic data of 5-Bromoisatin and 3-substituted oxindoles.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Dipolar Aprotic | DMF, DMSO, NMP | Very High (>150 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice; excellent solvation of the lactam core. |

| Polar Aprotic | Acetone, THF, Ethyl Acetate | High (50–100 mg/mL) | Good H-bond acceptance from the solvent to the 3-OH and NH groups. Ideal for reaction media. |

| Polar Protic | Methanol, Ethanol, IPA | Moderate (10–40 mg/mL) | Solvation via H-bonding is competitive, but the hydrophobic 5-Br-phenyl ring limits solubility. Temperature dependent.[1][2][3][4] |

| Chlorinated | DCM, Chloroform | Moderate-Low | Good solvation of the hydrophobic regions, but poor interaction with the polar head group. |

| Non-Polar | Toluene, Hexane, Heptane | Very Low (<1 mg/mL) | The high polarity of the lactam/hydroxyl region leads to phase separation. Useful as anti-solvents. |

| Aqueous | Water | Insoluble | The lipophilic Br-phenyl ring dominates; lattice energy exceeds hydration enthalpy. |

Part 3: Thermodynamic Modeling & Data Analysis

To transition from qualitative observation to quantitative process control, the solubility data must be modeled using thermodynamic state functions.

The Modified Apelblat Model

For process engineering, the Modified Apelblat equation is the industry standard for correlating mole fraction solubility (

-

A, B, C: Empirical model parameters derived from regression analysis.

-

Utility: Allows for the precise calculation of saturation points at any temperature, critical for designing cooling crystallization curves.

Van't Hoff Analysis

The dissolution process is evaluated to determine the enthalpy (

-

Endothermic Process (

): Solubility increases with temperature (typical for this compound). -

Entropy Driven: If

is large and positive, it indicates significant disordering of the solvent structure upon dissolution.

Part 4: Experimental Protocol (Self-Validating)

Objective: Determine the saturation solubility of 5-Bromo-3-hydroxy-3-vinylindolin-2-one in organic solvents via the Isothermal Saturation Method (Shake-Flask).

Workflow Diagram

Caption: Workflow for the determination of equilibrium solubility using the isothermal saturation method.

Step-by-Step Methodology

-

Preparation: Add excess 5-Bromo-3-hydroxy-3-vinylindolin-2-one solid to a glass vial containing 10 mL of the target solvent.

-

Equilibration: Place the vial in a thermostatic shaker. Agitate at the target temperature (e.g., 298.15 K) for 24–48 hours.

-

Validation Check: Ensure solid phase is always present. If fully dissolved, add more solid.

-

-

Sampling: Stop agitation and allow the suspension to settle for 2 hours (isothermal).

-

Filtration: Withdraw the supernatant using a pre-heated syringe and filter through a 0.22 µm PTFE membrane.

-

Critical Step: The syringe and filter must be at the same temperature as the solution to prevent "crash-out" crystallization during filtration.

-

-

Quantification (HPLC Method):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

-

Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [60:40 v/v].

-

Wavelength: 254 nm (Indolin-2-one characteristic absorption).

-

Flow Rate: 1.0 mL/min.

-

-

Calculation: Convert the mass concentration (

, g/L) to mole fraction (

Part 5: References

-

Shakeel, F. et al. (2014). "Solubility and Thermodynamic Functions of Isatin in Pure Solvents." Journal of Chemical & Engineering Data, 59(9), 2885–2890.

-

Zhang, C. et al. (2018). "Solubility and thermodynamic modeling of 5-bromoisatin in pure solvents and binary mixtures." Journal of Molecular Liquids, 268, 124-132.

-

Jouyban, A. (2008). "Review of the pharmaceutical solubility studies in binary solvents." Farmacia, 56(2), 117-130.

-

BenchChem. (2025).[5] "Predicted Solubility Profile of Substituted Thiazoles and Indolinones." BenchChem Technical Guides.

Sources

Technical Guide: Advanced Synthesis of 3-Hydroxy-3-vinyl-2-oxindoles

Executive Summary

The 3-hydroxy-3-vinyl-2-oxindole scaffold represents a privileged structural motif in medicinal chemistry, serving as the core architecture for a diverse array of bioactive natural products (e.g., Convolutamydines, Maremycins, Donaxaridine) and synthetic proteasome inhibitors.[1] The simultaneous presence of a C3-quaternary stereocenter, a free hydroxyl group, and a vinyl handle provides a versatile platform for further diversification.

This technical guide details the two primary synthetic methodologies for accessing this scaffold:

-

The Morita-Baylis-Hillman (MBH) Reaction: For accessing functionalized vinyl derivatives (acrylates) with high enantioselectivity.

-

Organometallic Nucleophilic Addition: For accessing the parent 3-vinyl scaffold via Grignard reagents.

Part 1: Strategic Analysis & Mechanistic Foundations

The Challenge of the C3 Quaternary Center

Synthesizing 3,3-disubstituted oxindoles is inherently challenging due to the steric hindrance at the C3 position. The electrophilicity of the C3-carbonyl in isatin (indoline-2,3-dione) is higher than that of the C2-amide carbonyl, allowing for chemoselective nucleophilic attack. However, controlling the face of this attack to generate specific enantiomers requires precise catalytic environments.

Pathway Selection Logic

The choice of synthetic route depends strictly on the desired substitution pattern of the vinyl group.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target structure requirements.

Part 2: The Morita-Baylis-Hillman (MBH) Route

Target: 3-Hydroxy-3-(1-substituted-vinyl)-2-oxindoles. Mechanism: Organocatalytic nucleophilic addition followed by elimination.

The MBH reaction is the most atom-economic route to functionalized 3-hydroxy-3-vinyl oxindoles. It involves the coupling of isatin (electrophile) with an activated alkene (Michael acceptor) catalyzed by a tertiary amine or phosphine.[2]

Mechanistic Cycle (Tertiary Amine Catalysis)

Understanding the proton-transfer step is critical. In asymmetric variants, the catalyst (e.g.,

Figure 2: Catalytic cycle of the Morita-Baylis-Hillman reaction involving isatin.

Protocol: Enantioselective MBH Reaction

Reference Standard: Based on the work of Shi et al. using

Reagents:

-

Substrate: N-methylisatin (1.0 equiv)

-

Reagent: Methyl acrylate (excess, typically 3-5 equiv)

-

Catalyst:

-Isocupreidine ( -

Solvent: 1,4-Dioxane or THF

-

Temperature: -10°C to 0°C (Critical for ee%)

Step-by-Step Methodology:

-

Catalyst Preparation: Flame-dry a reaction tube and cool under Argon. Add

-ICD (0.01 mmol, 10 mol%) and the solvent (1.0 mL). -

Substrate Addition: Add N-methylisatin (0.1 mmol). Stir until dissolved.

-

Activation: Cool the mixture to -10°C using a cryocooler or ice/salt bath.

-

Reaction Initiation: Add methyl acrylate (0.5 mmol) dropwise.

-

Monitoring: Stir at -10°C. Monitor by TLC (typically 24-48 hours). The reaction is slow due to the reversible nature of the Michael addition step.

-

Quench & Isolation: Flash chromatography directly (silica gel). Note: Acidic workup can cause dehydration of the tertiary alcohol.

Validation Check:

-

Yield: Expect 80-95%.

-

Stereochemistry: The C6'-OH of

-ICD hydrogen bonds with the isatin carbonyl, directing attack to the Si-face (typically yielding the S-enantiomer).

Part 3: The Organometallic Nucleophilic Addition Route

Target: 3-Hydroxy-3-vinyl-2-oxindoles (Unsubstituted Vinyl). Mechanism: 1,2-Addition of Grignard reagent.

Direct vinylation using vinylmagnesium bromide is faster but requires strict control to prevent side reactions (e.g., polymerization of the vinyl group or attack at the amide).

Chemoselectivity Control

Isatin contains two carbonyls: the C3 ketone and the C2 amide. The C3 ketone is significantly more electrophilic due to the adjacent electron-withdrawing amide and aromatic ring. However, N-protection (e.g., N-Methyl, N-Benzyl) is recommended to prevent deprotonation of the amide nitrogen, which would deactivate the molecule.

Protocol: Grignard Addition

Reagents:

-

Substrate: N-Benzylisatin (1.0 equiv)

-

Reagent: Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv)[3]

-

Solvent: Anhydrous THF

-

Temperature: -78°C

0°C

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve N-Benzylisatin (1.0 g, 4.2 mmol) in anhydrous THF (20 mL). Cool to -78°C (dry ice/acetone bath).

-

Addition: Add Vinylmagnesium bromide (5.0 mL, 5.0 mmol) dropwise over 15 minutes via syringe pump. Crucial: Slow addition prevents local heating and O-alkylation.

-

Reaction: Allow the mixture to warm to 0°C over 2 hours.

-

Quench: Quench carefully with saturated aqueous

(10 mL) at 0°C. -

Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over

. -

Purification: Column chromatography (Hexanes/EtOAc).

Troubleshooting:

-

Issue: Low Yield / Complex Mixture.

-

Cause: Enolization of the ketone or attack at the lactam.

-

Fix: Use Cerium(III) Chloride (

) (Imamoto conditions) to enhance 1,2-addition selectivity and suppress basicity.

Part 4: Comparative Analysis

| Feature | Morita-Baylis-Hillman (MBH) | Grignard Addition (VinylMgBr) |

| Vinyl Product | Functionalized (Acrylate/Nitrile) | Simple Vinyl (-CH=CH2) |

| Atom Economy | 100% | Low (Mg salts waste) |

| Reaction Time | Slow (24 - 72 hours) | Fast (1 - 3 hours) |

| Enantioselectivity | High (Catalytic Asymmetric) | Low (Racemic without chiral ligands) |

| Scalability | Good (Simple setup) | Moderate (Exothermic, cryogenic) |

| Primary Risk | Reversibility / Low conversion | Over-addition / Chemoselectivity |

References

-

Enantioselective Morita-Baylis-Hillman reaction of isatins with acrylates: facile creation of 3-hydroxy-2-oxindoles. Source: Organic Letters (2011). URL:[Link]

-

Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Source: Beilstein Journal of Organic Chemistry (2016). URL:[Link]

-

Lewis Acid Mediated Addition of Vinylmagnesium Bromide to Aldehyde. Source: ResearchGate (Contextual Mechanism). URL:[Link]

-

Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones. Source: Tetrahedron (2004). URL:[Link]

Sources

Functionalized Isatin Derivatives in Drug Discovery: A Comprehensive Technical Guide

Executive Summary

Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic scaffold that has emerged as a "privileged structure" in modern medicinal chemistry[1]. Characterized by an electron-rich aromatic ring fused to a highly reactive pyrrole-dione system, isatin offers multiple sites for orthogonal functionalization[2]. This technical guide explores the rational design, synthesis, and pharmacological evaluation of functionalized isatin derivatives, with a strong emphasis on their role as targeted anticancer and antimicrobial agents[3]. As a Senior Application Scientist, I have structured this guide to not only provide step-by-step methodologies but to thoroughly explain the physicochemical causality behind each experimental parameter.

Structural Anatomy & Chemical Reactivity

The versatility of the isatin core stems from three primary sites of chemical reactivity, allowing for the generation of vast combinatorial libraries[4]:

-

N1 Position (Amide Nitrogen): Susceptible to N-alkylation, N-acylation, and N-Mannich base formation. Functionalization at this site frequently improves the lipophilicity and cellular permeability of the resulting drug candidate.

-

C2 Position (Amide Carbonyl): While less reactive than C3, it is pivotal in ring-opening reactions and the formation of complex spiro-oxindole frameworks.

-

C3 Position (Ketone Carbonyl): Highly electrophilic. It readily undergoes acid-catalyzed condensation reactions with primary amines to form Schiff bases, hydrazones, and thiosemicarbazones[5].

-

C5/C6 Positions (Aromatic Ring): Prone to electrophilic aromatic substitution. Halogenation at C5 (e.g., 5-fluoroisatin or 5-chloroisatin) frequently enhances target binding affinity via halogen bonding within kinase active sites[6].

Synthetic Methodologies: A Self-Validating Protocol

To harness the pharmacological potential of isatin, medicinal chemists frequently synthesize C3-functionalized derivatives, such as isatin-thiosemicarbazones, which exhibit potent metal-chelating and kinase-inhibitory properties[5].

Protocol: Synthesis of 5-Chloro-Isatin-3-Thiosemicarbazone

Objective: To synthesize a C3-functionalized isatin derivative via acid-catalyzed condensation.

Step-by-Step Methodology & Causality:

-

Preparation: Dissolve 10 mmol of 5-chloroisatin in 20 mL of absolute ethanol.

-

Causality: Absolute ethanol is selected as a polar protic solvent because it completely dissolves the starting materials at elevated temperatures but forces the less polar Schiff base product to precipitate upon cooling, thereby simplifying isolation.

-

-

Addition of Nucleophile: Add 10 mmol of thiosemicarbazide to the stirring solution.

-

Catalysis: Add 3-5 drops of glacial acetic acid.

-

Causality: Acetic acid acts as a mild Brønsted acid catalyst. It selectively protonates the C3 carbonyl oxygen of isatin, increasing the electrophilicity of the carbon center. This facilitates nucleophilic attack by the terminal amine of thiosemicarbazide without over-protonating the nucleophile (which would render it unreactive).

-

-

Reflux: Heat the mixture under reflux (78°C) for 4-6 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

-

Isolation: Cool the reaction mixture to 0-5°C in an ice bath. Filter the resulting precipitate under vacuum.

-

Purification: Recrystallize the crude solid from hot ethanol.

-

Causality: Recrystallization exploits the differential solubility of the target product and impurities at varying temperatures, yielding high-purity crystals essential for downstream biological assays and crystallographic validation.

-

Pharmacological Profiling & Mechanisms of Action

Isatin derivatives exhibit broad-spectrum bioactivity, but their role in oncology is particularly well-documented. They act as multi-target kinase inhibitors (e.g., VEGFR-2, EGFR, CDK2) and tubulin polymerization inhibitors[2][3].

Anticancer Mechanism

Derivatives containing the isatin/oxindole core competitively bind to the ATP-binding pocket of receptor tyrosine kinases such as VEGFR-2[6]. This binding blocks the autophosphorylation of the kinase, subsequently downregulating downstream survival pathways (PI3K/AKT and MAPK/ERK), which ultimately triggers caspase-mediated apoptosis[3].

Figure 1: VEGFR-2 Kinase inhibition and subsequent apoptotic pathway induction by isatin derivatives.

Antimicrobial Mechanism

Schiff bases and N-Mannich bases of isatin disrupt bacterial cell wall synthesis and inhibit essential metabolic enzymes. Functionalization with halogen atoms at the C5 position significantly enhances antibacterial efficacy against both Gram-positive and Gram-negative strains[4].

Figure 2: Rational workflow for the functionalization and biological screening of isatin scaffolds.

Quantitative Data: Anticancer Efficacy

The structural modifications of the isatin core directly correlate with cytotoxic potency. Table 1 summarizes the half-maximal inhibitory concentrations (IC50) of various functionalized isatin hybrids against common cancer cell lines.

Table 1: Comparative in vitro cytotoxicity (IC50) of functionalized isatin derivatives.

| Compound Class | Key Structural Modification | Target Cell Line | IC50 Range (µM) | Primary Mechanism |

| Isatin-Dihydropyrazole Hybrids | C5-Chloro, N1-Alkyl | MCF-7 (Breast) | 0.01 - 0.38 | Apoptosis Induction[6] |

| Triazole-Tethered Isatins | C3-Triazole Linkage | MDA-MB-231 (Breast) | 1.2 - 5.5 | Tubulin Inhibition[3] |

| Isatin-Thiosemicarbazones | C3-Thiosemicarbazone | A549 (Lung) | 2.5 - 10.0 | Metal Chelation / ROS[5] |

| Spiro-oxindoles | C3-Spiro fusion | HCT-116 (Colon) | 0.5 - 4.2 | p53-MDM2 Interaction[2] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To validate the anticancer potential of newly synthesized isatin derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard for high-throughput viability screening[7].

Objective: Quantify the viability of cancer cells following exposure to functionalized isatin derivatives.

Step-by-Step Methodology & Causality:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of

cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.-

Causality: This 24-hour window allows cells to adhere to the well bottom and resume their exponential growth phase, ensuring they are metabolically active before drug treatment.

-

-

Compound Treatment: Prepare serial dilutions of the isatin derivative in DMSO, then dilute in culture media to ensure the final DMSO concentration is <0.1%. Add to the wells and incubate for 48 hours.

-

Causality: Maintaining DMSO below 0.1% prevents solvent-induced cytotoxicity. This guarantees that any observed reduction in cell viability is solely attributable to the pharmacological action of the isatin derivative.

-

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

-

Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, converting the yellow, water-soluble salt into insoluble, purple formazan crystals. Dead cells lack this enzymatic activity.

-

-

Solubilization: Carefully aspirate the media and add 100 µL of pure DMSO to each well. Agitate on a plate shaker for 10 minutes.

-

Causality: Formazan crystals are insoluble in aqueous culture media. DMSO completely solubilizes these crystals, creating a homogeneous colored solution necessary for accurate spectrophotometric quantification.

-

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control to determine the IC50 value.

References

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Med. Chem. Commun., 2019. URL:[Link]

-

Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. MDPI, 2022. URL:[Link]

-

Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. RJWave, 2025. URL:[Link]

-

A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). PMC, 2024. URL:[Link]

-

Synthesis, Characterization, and Anticancer Activity of Chitosan Functionalized Isatin Based Thiosemicarbazones, and Their Copper(II) Complexes. SSRN, 2022. URL:[Link]

-

Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids. ACS Medicinal Chemistry Letters, 2018. URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. One moment, please... [rjwave.org]

- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 5-Bromo-3-hydroxy-3-vinylindolin-2-one via Grignard Reaction

Abstract

This document provides a comprehensive guide for the synthesis of 5-Bromo-3-hydroxy-3-vinylindolin-2-one, a valuable building block in medicinal chemistry and drug discovery. The protocol details the nucleophilic addition of a vinyl group to the C3-carbonyl of 5-bromoisatin utilizing a Grignard reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical considerations for successful synthesis and characterization.

Introduction: The Significance of 3-Hydroxyoxindole Scaffolds

The 3-hydroxy-3-substituted oxindole core is a privileged scaffold found in numerous biologically active natural products and synthetic molecules.[1][2] These structures exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The tertiary alcohol at the C3 position provides a key stereocenter and a handle for further chemical modification, making these compounds highly sought-after intermediates in synthetic chemistry.

The target molecule, 5-Bromo-3-hydroxy-3-vinylindolin-2-one, incorporates a vinyl group, which is a versatile functional group amenable to various subsequent transformations such as olefin metathesis, polymerization, and electrophilic additions. The bromo-substituent on the aromatic ring also offers a site for cross-coupling reactions, further enhancing the synthetic utility of this compound. This application note outlines a reliable and reproducible method for its synthesis starting from commercially available 5-bromoisatin.

Reaction Mechanism: Nucleophilic Addition of Vinylmagnesium Bromide

The core of this synthesis is the Grignard reaction, a powerful carbon-carbon bond-forming reaction.[4] The process involves two main stages: the formation of the Grignard reagent and its subsequent reaction with the carbonyl substrate.

Step 1: Formation of Vinylmagnesium Bromide The Grignard reagent, vinylmagnesium bromide, is prepared by the reaction of magnesium metal with vinyl bromide in an anhydrous ethereal solvent, typically tetrahydrofuran (THF).[5][6] The magnesium undergoes an oxidative insertion into the carbon-bromine bond, creating a highly polarized organometallic species where the vinyl carbon acts as a potent nucleophile.

Step 2: Nucleophilic Attack on 5-Bromoisatin The isatin molecule possesses a highly electrophilic ketone at the C3 position. The nucleophilic vinyl group from the Grignard reagent attacks this carbonyl carbon. The electron pair from the carbonyl double bond moves to the oxygen atom, forming a magnesium alkoxide intermediate.

Step 3: Aqueous Workup The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the alkoxide and yield the final tertiary alcohol product, 5-Bromo-3-hydroxy-3-vinylindolin-2-one.

Reaction Scheme

Caption: Overall synthesis of 5-Bromo-3-hydroxy-3-vinylindolin-2-one.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| 5-Bromoisatin | ≥98% | Sigma-Aldrich | Store in a desiccator. |

| Magnesium Turnings | ≥99.5% | Sigma-Aldrich | For Grignard reagent formation. |

| Vinyl Bromide | 1.0 M in THF | Sigma-Aldrich | Stabilized solution. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Inhibitor-free. Dry over sodium/benzophenone before use. |

| Iodine | Crystal, Reagent Grade | Fisher Scientific | For activating magnesium. |

| Ammonium Chloride (NH₄Cl) | Saturated aq. solution | --- | For quenching the reaction. |

| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction. |

| Brine (Saturated NaCl) | --- | --- | For washing. |

| Anhydrous Sodium Sulfate | Granular | Fisher Scientific | For drying organic layer. |

| Silica Gel | 60 Å, 230-400 mesh | --- | For column chromatography. |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas (Nitrogen or Argon) supply with manifold

-

Heating mantle

-

Ice bath

-

Rotary evaporator

-

Glassware for extraction and chromatography

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis.

Part A: Preparation of Vinylmagnesium Bromide

-

Glassware Preparation: Assemble the three-neck flask with the condenser, dropping funnel, and a gas inlet. Flame-dry all glassware under a stream of inert gas (Nitrogen or Argon) to remove any adsorbed moisture. Allow to cool to room temperature under the inert atmosphere.

-

Magnesium Activation: Place magnesium turnings (1.2 eq.) into the flask. Add a single crystal of iodine. The iodine will create a small area of reactive magnesium surface.[7] Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow to cool.

-

Grignard Formation: Add anhydrous THF (to cover the magnesium) via syringe. Begin stirring. Add a small portion (~5-10%) of the vinyl bromide solution (1.1 eq.) via the dropping funnel. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.[5]

-

Completion of Addition: Once the reaction has started, dilute the remaining vinyl bromide solution with more anhydrous THF and add it dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with 5-Bromoisatin and Workup

-

Substrate Preparation: In a separate, dry flask, dissolve 5-bromoisatin (1.0 eq.) in anhydrous THF.

-

Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Slowly add the 5-bromoisatin solution dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition. A color change is typically observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

Purify the crude solid by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3) is typically effective for separating the product from nonpolar impurities and polar baseline material. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

Product Characterization

The structure and purity of the final product, 5-Bromo-3-hydroxy-3-vinylindolin-2-one, should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~10.5 (s, 1H, NH), ~7.5-7.0 (m, 3H, Ar-H), ~6.5 (s, 1H, OH), ~6.0 (dd, 1H, -CH=CH₂), ~5.2 (d, 1H, -CH=CH₂), ~5.0 (d, 1H, -CH=CH₂). |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): ~178 (C=O), ~142 (Ar-C), ~138 (-CH=), ~135 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~115 (=CH₂), ~112 (Ar-C), ~110 (Ar-C), ~75 (C-OH). |

| IR (KBr, cm⁻¹) | ν: ~3400 (O-H stretch), ~3200 (N-H stretch), ~1710 (C=O stretch, lactam), ~1620 (C=C stretch). |

| Mass Spec (ESI-MS) | m/z: Calculated for C₁₀H₈BrNO₂ [M-H]⁻: 252.97, Observed: ~253.0. |

Note: Exact chemical shifts (δ) and coupling constants (J) should be determined from the acquired spectra. The provided values are estimates based on similar structures.

Troubleshooting and Critical Considerations

-

Anhydrous Conditions are Paramount: The Grignard reagent is a very strong base and will be rapidly destroyed by protic solvents like water or alcohols. Ensure all glassware is rigorously dried and that anhydrous solvents are used. The reaction should be maintained under a positive pressure of an inert gas.

-

Grignard Initiation: Difficulty in initiating the Grignard reaction is common and is often due to a passivating oxide layer on the magnesium.[7] Activation with iodine, a small amount of 1,2-dibromoethane, or sonication can be effective.

-

Controlling Exothermicity: The formation of the Grignard reagent and its subsequent reaction with the isatin are exothermic. Maintaining a low temperature (0 °C) during the addition of the isatin is crucial to prevent side reactions and improve the yield of the desired tertiary alcohol.

-

Side Reactions: Potential side reactions include the enolization of the isatin N-H proton by the Grignard reagent. Using a slight excess of the Grignard reagent can help to drive the desired C3-addition. If N-deprotonation is a significant issue, protection of the isatin nitrogen (e.g., as a Boc or benzyl group) may be considered prior to the Grignard reaction.[8][9]

References

- The Royal Society of Chemistry. (n.d.). 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one as versatile intermediate for retro-Henry and Friedel-Crafts al.

-

Patil, P., et al. (2014). An efficient synthesis of 3-indolyl-3-hydroxy oxindoles and 3,3-di(indolyl)indolin-2-ones catalyzed by sulfonated β-CD as a supramolecular catalyst in water. RSC Advances, 4(94), 52123-52129. Available at: [Link]

- Synthesis of 3, 3-Di(indolyl)indolin-2-one in the Presence of Iron Nanocatalysts. (2025, September 29).

-

An unprecedented protocol for the synthesis of 3-hydroxy-3-phenacyloxindole derivatives with indolin-2-ones and α-substituted ketones. (2016, January 28). PubMed. Retrieved March 3, 2026, from [Link]

- Synthesis of 3,3-di(1-(2-phenylbenzyl)indole-3-yl)-5-bromoindoline-2-one. (n.d.).

-

Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. (2019, May 30). Asian Journal of Pharmacy and Pharmacology. Retrieved March 3, 2026, from [Link]

-

Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (n.d.). PMC. Retrieved March 3, 2026, from [Link]

-

Synthesis of 3-Hydroxyindolin-2-one Alkaloids, (.+-.)-Donaxaridine and (.+-.)-Convolutamydines A and E, Through Enolization—Claisen Rearrangement of 2-Allyloxyindolin-3-ones. (2026, February 7). ResearchGate. Retrieved March 3, 2026, from [Link]

-

Method for synthesizing 3-hydroxy-3-arylindole-2-one derivative. (2013, November 6). Eureka | Patsnap. Retrieved March 3, 2026, from [Link]

-

120 ml. of - Organic Syntheses Procedure. (n.d.). Retrieved March 3, 2026, from [Link]

-

Activation of Grignard reagent. (2021, August 30). Chemistry Stack Exchange. Retrieved March 3, 2026, from [Link]

- Grignard reagent formation. (n.d.).

-

Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved March 3, 2026, from [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023, April 4). PMC. Retrieved March 3, 2026, from [Link]

-

Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. (n.d.). Engineering Journal IJOER. Retrieved March 3, 2026, from [Link]

Sources

- 1. An efficient synthesis of 3-indolyl-3-hydroxy oxindoles and 3,3-di(indolyl)indolin-2-ones catalyzed by sulfonated β-CD as a supramolecular catalyst in water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fcn.unp.edu.ar [fcn.unp.edu.ar]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijoer.com [ijoer.com]

Advanced Protocols for the Regioselective Vinylation of Isatin Derivatives

Introduction: The Strategic Value of Vinyl Isatins

Isatin (1H-indole-2,3-dione) is a privileged scaffold in drug discovery, serving as the core structure for FDA-approved therapeutics like Sunitinib (Sutent®) and Nintedanib (Ofev®). The introduction of a vinyl group (

-

Pharmacophore Expansion (C-Vinylation): Vinyl groups at the C5 or C7 positions allow for further diversification via cross-coupling, polymerization, or cyclization into complex fused ring systems (e.g., pyrrolo-quinolines).

-

Solubility & Polymerization (N-Vinylation):

-vinyl isatins function as potent monomers for functional polymers and photo-responsive materials.

This guide moves beyond generic organic chemistry textbooks to provide field-proven, regioselective protocols for vinylating isatin at the Nitrogen (

Mechanistic Pathways & Regioselectivity

Understanding the mechanistic divergence between

Comparative Mechanistic Flow

-

N-Vinylation typically proceeds via a Copper-catalyzed Ullmann-type coupling or Chan-Lam coupling, relying on nucleophilic attack of the deprotonated amide nitrogen.

-

C-Vinylation (specifically at C5) utilizes Palladium-catalyzed Cross-Coupling (Heck Reaction), relying on oxidative addition into a Carbon-Halogen bond.

Figure 1: Divergent synthetic pathways for N- vs. C-vinylation of isatin derivatives.

Protocol A: C5-Vinylation via Heck Cross-Coupling

This protocol targets the C5 position, the most metabolically stable and pharmacologically relevant site for extension. It utilizes the Heck-Mizoroki reaction to couple 5-bromoisatin with styrenes or acrylates.

Experimental Design Logic

-

Substrate: 5-Bromoisatin is preferred over 5-chloroisatin (too unreactive) and 5-iodoisatin (often too unstable/expensive).

-

Catalyst System: Pd(OAc)

with PPh -

Base: Triethylamine (Et

N) is used to regenerate the Pd(0) species and neutralize HBr.

Step-by-Step Methodology

Reagents:

-

5-Bromoisatin (1.0 equiv)

-

Styrene or Acrylate derivative (1.2 equiv)

-

Pd(OAc)

(5 mol%) -

PPh

(10 mol%) -

Et

N (2.0 equiv) -

Solvent: DMF (anhydrous)

Procedure:

-

Catalyst Pre-complexation: In a dry Schlenk tube, dissolve Pd(OAc)

(11 mg, 0.05 mmol) and PPh -

Reaction Assembly: Add 5-bromoisatin (226 mg, 1.0 mmol) and the vinyl coupling partner (e.g., styrene, 1.2 mmol).

-

Base Addition: Add Et

N (280 µL, 2.0 mmol) and remaining DMF (4 mL). Seal the tube. -

Heating: Heat the mixture to 100°C for 12–16 hours. Note: Monitoring by TLC is crucial. The product usually fluoresces blue/green under UV.

-

Workup: Cool to room temperature. Pour into ice-cold water (20 mL) containing 1M HCl (5 mL) to quench the amine and precipitate the crude product.

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc gradient).

Expected Yields:

| Substrate (R) | Coupling Partner | Yield (%) | Notes |

|---|

| 5-Br | Styrene | 85-92% | High trans-selectivity (

Protocol B: N-Vinylation via Copper Catalysis

Direct

Experimental Design Logic

-

Catalyst: CuI is the standard source of Cu(I).

-

Ligand:

-Dimethylethylenediamine (DMEDA) or L-Proline is essential to solubilize the copper and prevent aggregation. -

Vinyl Source: Vinyl Bromide (1M solution in THF) is safer and easier to handle than gaseous vinyl chloride.

Step-by-Step Methodology

Reagents:

-

Isatin (1.0 equiv)

-

Vinyl Bromide (1.0 M in THF, 1.5 equiv)

-

CuI (10 mol%)

-

Ligand: DMEDA (20 mol%)

-

Base: K

PO -

Solvent: Toluene or Dioxane

Procedure:

-

Inert Atmosphere: Flame-dry a pressure tube and cycle with Argon 3 times.

-

Solids Addition: Add Isatin (147 mg, 1.0 mmol), CuI (19 mg, 0.1 mmol), and K

PO -

Liquids Addition: Add dry Toluene (3 mL), DMEDA (22 µL, 0.2 mmol), and finally the Vinyl Bromide solution (1.5 mL, 1.5 mmol).

-

Reaction: Seal the pressure tube tightly. Heat to 80°C for 18 hours.

-

Critical: Do not overheat (>100°C) as vinyl bromide can polymerize or generate excessive pressure.

-

-

Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove copper salts.

-

Purification: Concentrate the filtrate. Purify via flash chromatography (Hexane:EtOAc 9:1).

-vinyl isatins are typically orange/red solids.

Advanced Variant: C3-Hydroxy-Vinylation (Nucleophilic Addition)

For researchers needing to introduce a vinyl group without aromatic substitution (e.g., creating a tertiary alcohol at C3), the Cobalt-Catalyzed Addition is superior to Grignard reagents, which often cause side reactions at the amide.

-

Reagents: Isatin, Vinyl Boronic Acid, CoBr

(cat), DuanPhos (ligand). -

Outcome: Formation of 3-hydroxy-3-vinyl-2-oxindole (chiral if chiral ligand used).

-

Reference: This transformation is specific for creating chiral centers at the C3 position [1].

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Heck) | Pd Black formation (catalyst death) | Add tetrabutylammonium bromide (TBAB) as a phase transfer agent/stabilizer. |

| Polymerization (N-Vinyl) | Radical initiation of vinyl halide | Add a radical inhibitor (e.g., BHT) to the reaction mixture; ensure exclusion of light. |

| Hydrolysis of Product | Water in solvent | Isatin ring opening (to isatoic acid) occurs in basic aqueous media. Use anhydrous DMF/Toluene. |

| Regio-scrambling | Competitive N- vs O-alkylation | Use softer bases (Cs |

References

-

Vinylation of Isatins by Vinyl Boronic Acids

-

Pd-Catalyzed C-H Activation/Addition

-

Heck Reaction Reviews

- Title: Heck Reaction—St

- Source: MDPI C

- Context: Comprehensive review of ligands and conditions for Heck coupling of aryl bromides (applicable to 5-bromois

-

N-Vinylation Protocols

- Title: CuF2/DMAP-Catalyzed N-Vinyl

- Source: Organic Chemistry Portal / Org. Lett.

- Context: Modern protocol for N-vinyl

-

General Isatin Synthesis & Reactivity

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones [mdpi.com]

- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed sp2 and sp3 C-H bond activation and addition to isatin toward 3-hydroxy-2-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: High-Performance Enantioselective Synthesis of 3-Hydroxy-3-Vinylindolin-2-ones

Executive Summary & Scientific Rationale

The 3-hydroxy-3-substituted oxindole motif is a "privileged structure" in medicinal chemistry, forming the core of potent alkaloids like Convolutamydine A , Maremycin , and Donaxaridine . The specific challenge addressed in this guide is the enantioselective installation of a vinyl or vinylogous chain at the C3 position to generate a quaternary stereocenter.

Conventional methods (e.g., Grignard additions) often suffer from poor enantiocontrol or harsh conditions incompatible with sensitive functional groups. This protocol details the Catalytic Asymmetric Vinylogous Mukaiyama Aldol Reaction (VMAR) .

Why VMAR?

-

Atom Economy: It extends the carbon chain by four units (vs. two in standard aldol), introducing a functionalized vinyl group (

-addition) in a single step. -

Stereocontrol: Utilizing bifunctional organocatalysts (hydrogen-bond donors) allows for dual activation of the isatin electrophile and the nucleophile, achieving ee values >90%.

-

Scalability: The reaction proceeds under mild conditions, avoiding stoichiometric heavy metals.

Critical Mechanistic Insight

Success in this synthesis relies on the Principle of Vinylogy . The silyloxy diene serves as a nucleophile where the electron density is transmitted through the conjugated system.

The Bifunctional Activation Model

We utilize a Cinchona alkaloid-derived thiourea catalyst . This catalyst operates via a dual-activation mechanism:

-

Electrophile Activation: The thiourea moiety forms hydrogen bonds with the isatin carbonyl and N-H, lowering the LUMO energy and fixing the facial orientation.

-

Nucleophile Orientation: The quinuclidine tertiary amine interacts with the silyloxy diene (or the in-situ desilylated species), directing the attack to the Re or Si face of the isatin.

Figure 1: Catalytic cycle demonstrating the dual-activation mode of the bifunctional thiourea catalyst.

Experimental Protocol

Method A: Organocatalytic VMAR (Green Chemistry Route)

This method is optimized for the synthesis of Convolutamydine derivatives and related 3-hydroxy-3-butenolide oxindoles.

Reagents & Materials

-

Substrate:

-Benzylisatin (1.0 equiv) [CAS: 20780-74-9] -

Nucleophile: 2-(Trimethylsilyloxy)furan (TMSOF) (1.2 equiv) [CAS: 19989-56-1]

-

Catalyst: Quinine-derived thiourea (10 mol%) [e.g., Soós Catalyst]

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

-

Additives: Water (1.0 equiv) – Critical for proton transfer in some catalytic cycles.

Step-by-Step Procedure

-

Catalyst Loading: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, charge

-benzylisatin (0.5 mmol, 118.6 mg) and the thiourea catalyst (0.05 mmol). -